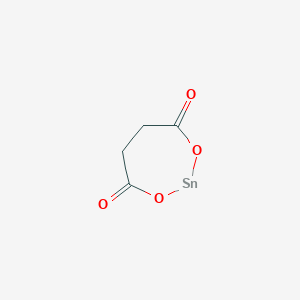
1,3,2lambda2-Dioxastannepane-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2lambda2-Dioxastannepane-4,7-dione (DOSD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOSD is a cyclic organic compound that contains tin and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1,3,2lambda2-Dioxastannepane-4,7-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1,3,2lambda2-Dioxastannepane-4,7-dione may also interact with other enzymes and proteins involved in cellular processes, leading to its biological effects.
Effets Biochimiques Et Physiologiques
1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects. In diabetic animals, 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to reduce blood glucose levels and prevent the development of diabetic complications, leading to its antidiabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,2lambda2-Dioxastannepane-4,7-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 1,3,2lambda2-Dioxastannepane-4,7-dione can be easily synthesized using various methods, and its purity can be controlled by adjusting the reaction conditions. However, 1,3,2lambda2-Dioxastannepane-4,7-dione also has some limitations for lab experiments, including its toxicity and limited solubility in water. 1,3,2lambda2-Dioxastannepane-4,7-dione should be handled with care, as it can cause skin and eye irritation. Its limited solubility in water may also limit its use in biological assays.
Orientations Futures
There are several future directions for the study of 1,3,2lambda2-Dioxastannepane-4,7-dione, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. The development of more efficient synthesis methods may lead to higher yields and purities of 1,3,2lambda2-Dioxastannepane-4,7-dione, making it more accessible for research purposes. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential therapeutic applications. The exploration of its potential applications in various scientific fields may lead to the development of new drugs, catalysts, and materials.
Méthodes De Synthèse
1,3,2lambda2-Dioxastannepane-4,7-dione can be synthesized using various methods, including the reaction of tin(IV) oxide with 2,3-dihydroxybenzoic acid, the reaction of tin(IV) chloride with 2,3-dihydroxybenzoic acid, and the reaction of tin(IV) acetate with 2,3-dihydroxybenzoic acid. The yield and purity of 1,3,2lambda2-Dioxastannepane-4,7-dione depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and medicinal chemistry. 1,3,2lambda2-Dioxastannepane-4,7-dione has been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic compounds and the preparation of chiral ligands. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, 1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.
Propriétés
Numéro CAS |
112131-12-1 |
|---|---|
Nom du produit |
1,3,2lambda2-Dioxastannepane-4,7-dione |
Formule moléculaire |
C4H4O4Sn |
Poids moléculaire |
234.78 g/mol |
Nom IUPAC |
1,3,2λ2-dioxastannepane-4,7-dione |
InChI |
InChI=1S/C4H6O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
Clé InChI |
PQQMFTAUKPHVMV-UHFFFAOYSA-L |
SMILES |
C1CC(=O)O[Sn]OC1=O |
SMILES canonique |
C1CC(=O)O[Sn]OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

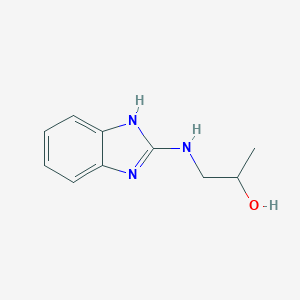
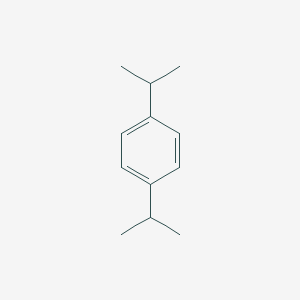
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
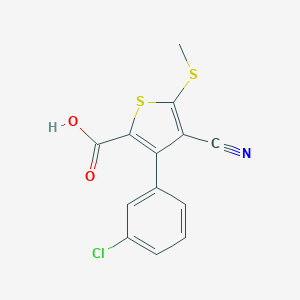
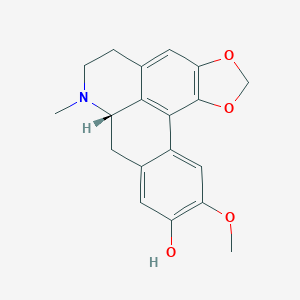
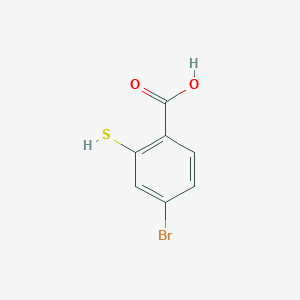
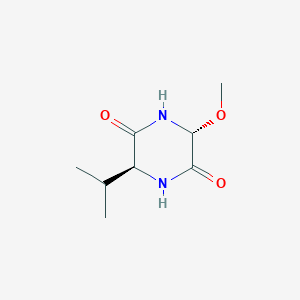
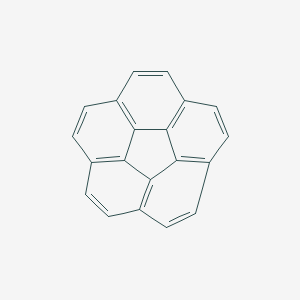
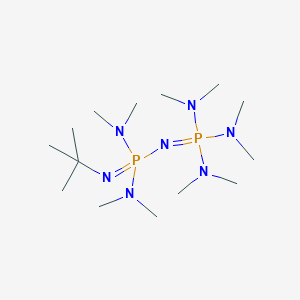
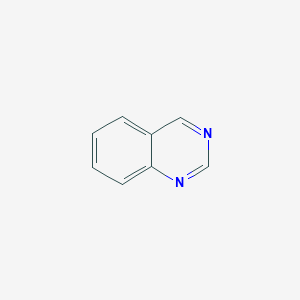
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)